molecular formula C16H12BrN3O4 B5242544 N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide

N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide

Cat. No.: B5242544
M. Wt: 390.19 g/mol
InChI Key: DTMQBWOYICYATA-NTEUORMPSA-N
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Description

N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group, an amino group, and a bromobenzamide moiety, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide typically involves the condensation of 3-nitroaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the enone functionality, typically using a Claisen-Schmidt condensation reaction with an appropriate aldehyde .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetamide
  • 2-bromo-N-(3-nitrophenyl)benzamide
  • N-(3-nitrophenyl)-2-bromobenzamide

Uniqueness

N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O4/c17-13-7-2-1-6-12(13)16(22)19-14(15(18)21)9-10-4-3-5-11(8-10)20(23)24/h1-9H,(H2,18,21)(H,19,22)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMQBWOYICYATA-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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